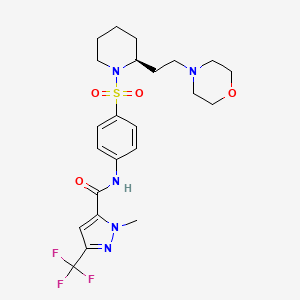

ERDRP-0519

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZHTUQIMBYDSX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028018 | |

| Record name | ERDRP-0519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374006-96-8 | |

| Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ERDRP-0519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERDRP-0519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ERDRP-0519: A Deep Dive into the Allosteric Inhibition of Measles Virus RNA Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the mechanism of action of ERDRP-0519, a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) and other morbilliviruses. By elucidating its novel allosteric mode of inhibition, this document serves as a critical resource for the scientific community engaged in antiviral research and development.

Executive Summary

ERDRP-0519 represents a paradigm shift in the development of therapeutics for morbillivirus infections. Unlike traditional antiviral agents, ERDRP-0519 does not target the active site of the viral RNA-dependent RNA polymerase (RdRP). Instead, it binds to a unique allosteric pocket, inducing a conformational change that locks the polymerase in a pre-initiation state. This mechanism effectively halts all viral RNA synthesis, including both de novo initiation and elongation, demonstrating a unique and comprehensive blockade of viral replication. This document will detail the molecular interactions, kinetic parameters, and structural basis for this innovative mechanism, providing a blueprint for future antiviral design.

Core Mechanism of Action: Allosteric Inhibition of the RdRP Complex

ERDRP-0519 exerts its antiviral activity by targeting the Large (L) protein of the morbillivirus RdRP complex, which houses the core enzymatic functions.[1][2] Through a combination of biochemical and structural studies, the mechanism has been pinpointed to an allosteric mode of action.

Key Features of ERDRP-0519's Mechanism:

-

Direct Binding to the L Protein: ERDRP-0519 directly engages the L protein, the catalytic subunit of the RdRP.[1][2]

-

Allosteric Binding Site: Cryo-electron microscopy has revealed that ERDRP-0519 binds to a previously uncharacterized pocket within the palm subdomain of the RdRP, near the catalytic GDN motif.[3][4] This binding site is distinct from the active site where nucleotide incorporation occurs.

-

Conformational Locking: The binding of ERDRP-0519 induces a conformational change that locks the polymerase in a pre-initiation state.[1][2] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop.[1][2]

-

Inhibition of All RNA Synthesis: A key differentiator of ERDRP-0519 is its ability to inhibit all phosphodiester bond formation.[1][2] This includes both the initiation of RNA synthesis at the promoter and the elongation of the nascent RNA strand by a committed polymerase complex.[1][2]

This allosteric inhibition presents a significant advantage over active site inhibitors, as it may be less susceptible to the development of resistance through mutations in the highly conserved catalytic residues.

Quantitative Analysis of ERDRP-0519 Activity

The potency and specificity of ERDRP-0519 have been quantified through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Virus/Cell Line | Value | Description | Reference |

| EC50 | Measles Virus (various isolates) | 0.07 - 0.3 µM | 50% effective concentration in cell-based antiviral assays. | [5] |

| IC50 | de novo RNA synthesis (in vitro) | 0.15 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |

| IC50 | RNA elongation (in vitro) | 0.1 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |

| CC50 | Vero cells | > 75 µM | 50% cytotoxic concentration, indicating low cellular toxicity. | [5] |

Table 1: In Vitro and Cell-Based Efficacy of ERDRP-0519.

| Parameter | L Protein Variant | Value (KD) | Description | Reference |

| Dissociation Constant (KD) | Wild-Type MeV L1708 | 78 - 140 nM | Binding affinity of ERDRP-0519 to a truncated L protein, as determined by biolayer interferometry. |

Table 2: Binding Affinity of ERDRP-0519 to the Measles Virus L Protein.

Signaling Pathways and Logical Relationships

The mechanism of ERDRP-0519 can be visualized as an interruption of the normal measles virus RNA synthesis pathway.

Caption: ERDRP-0519 allosterically binds to the RdRP complex, locking it in an inactive pre-initiation conformation and thereby inhibiting both de novo initiation and elongation of viral RNA synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ERDRP-0519.

Biolayer Interferometry (BLI) for Binding Kinetics

This protocol outlines the procedure for measuring the binding affinity of ERDRP-0519 to the MeV L protein.

Objective: To determine the dissociation constant (KD) of the ERDRP-0519-L protein interaction.

Materials:

-

Purified, biotinylated MeV L protein (or a truncated, stable fragment such as L1708)

-

ERDRP-0519

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., ForteBio Octet)

-

Kinetics buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)

Procedure:

-

Protein Preparation: Express and purify the MeV L protein fragment. Biotinylate the purified protein using a commercial biotinylation kit. Remove excess biotin using a desalting column.

-

Sensor Hydration: Hydrate streptavidin biosensors in kinetics buffer for at least 10 minutes.

-

Baseline: Establish a stable baseline by dipping the hydrated sensors into kinetics buffer for 60 seconds.

-

Protein Loading: Load the biotinylated L protein onto the streptavidin sensors until a response of ~1 nm is reached.

-

Second Baseline: Establish another baseline in kinetics buffer for 60 seconds.

-

Association: Transfer the sensors to wells containing serial dilutions of ERDRP-0519 in kinetics buffer and record the association for 120-300 seconds.

-

Dissociation: Move the sensors back to wells containing only kinetics buffer and record the dissociation for 120-600 seconds.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (KD = koff/kon).

In Vitro RdRP Assay

This protocol describes how to measure the inhibitory effect of ERDRP-0519 on MeV RNA synthesis.

Objective: To determine the IC50 value of ERDRP-0519 for both de novo initiation and elongation of RNA synthesis.

Materials:

-

Purified recombinant MeV L-P complexes

-

Synthetic RNA template (e.g., a 16-nucleotide sequence)

-

For primer extension: a short, 5'-phosphorylated RNA primer

-

Nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]GTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 4 mM MgCl2, 2 mM DTT)

-

ERDRP-0519 in DMSO

-

Urea-PAGE gels

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified L-P complex, RNA template (and primer for elongation assays), and reaction buffer.

-

Inhibitor Addition: Add serial dilutions of ERDRP-0519 (or DMSO as a vehicle control) to the reaction tubes and incubate for 15-30 minutes at 30°C.

-

Initiation of RNA Synthesis: Start the reaction by adding the NTP mix containing the radiolabeled NTP.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Quenching: Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 90% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Electrophoresis: Separate the RNA products on a denaturing urea-PAGE gel.

-

Visualization and Quantification: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products. Quantify the band intensities to determine the extent of inhibition at each ERDRP-0519 concentration and calculate the IC50 value.

Photoaffinity Cross-linking

This protocol is used to identify the physical binding site of ERDRP-0519 on the L protein.

Objective: To covalently link a photoreactive analog of ERDRP-0519 to its binding site on the L protein for subsequent identification by mass spectrometry.

Materials:

-

A photoreactive analog of ERDRP-0519 (e.g., containing a diazirine or benzophenone group).

-

Purified MeV L protein.

-

UV cross-linking instrument (e.g., Stratalinker).

-

SDS-PAGE gels.

-

Mass spectrometry facility.

Procedure:

-

Binding: Incubate the purified L protein with the photoreactive ERDRP-0519 analog in a suitable buffer.

-

UV Irradiation: Expose the mixture to UV light (e.g., 365 nm) for a specified time to induce covalent cross-linking.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

In-gel Digestion: Excise the L protein band and perform in-gel digestion with a protease (e.g., trypsin).

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the peptides that are covalently modified by the ERDRP-0519 analog.

-

Binding Site Mapping: Map the modified peptides back to the L protein sequence to identify the binding pocket.

Experimental and logical workflow

The following diagram illustrates the general workflow for characterizing the mechanism of action of an antiviral compound like ERDRP-0519.

Caption: A representative workflow for the mechanistic characterization of an antiviral compound, from initial cell-based screening to detailed biophysical and structural analysis.

Conclusion and Future Directions

ERDRP-0519 stands out as a mechanistically novel, first-in-class inhibitor of the morbillivirus RdRP. Its allosteric mode of action, which locks the polymerase in an inactive conformation and prevents all RNA synthesis, offers a promising strategy for combating measles and related viral infections. The detailed understanding of its binding site and mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation antivirals with improved potency, broader spectrum, and a higher barrier to resistance. Future research should focus on leveraging this structural and mechanistic knowledge to develop inhibitors against other pathogenic viruses that rely on similar polymerase machinery.

References

- 1. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. PLOS Pathogens [journals.plos.org]

- 5. researchgate.net [researchgate.net]

ERDRP-0519: A Technical Guide to a First-in-Class Morbillivirus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morbilliviruses, including measles virus (MeV) and canine distemper virus (CDV), pose a significant threat to human and animal health. The emergence of vaccine hesitancy and the potential for zoonotic transmission underscore the need for effective antiviral therapeutics. ERDRP-0519 is a potent, orally bioavailable, small-molecule inhibitor of the morbillivirus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of ERDRP-0519, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance landscape. Detailed experimental protocols and data are presented to facilitate further research and development of this promising antiviral candidate.

Introduction to Morbillivirus and its Replication

Morbilliviruses are enveloped, single-stranded, negative-sense RNA viruses belonging to the Paramyxoviridae family.[1] The viral genome is encapsidated by the nucleoprotein (N) to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase (RdRp).[2][3] The RdRp is a complex composed of the large protein (L) and the phosphoprotein (P).[2][3] The L protein harbors the catalytic activities for RNA polymerization, capping, and polyadenylation, while the P protein acts as a cofactor, linking the L protein to the RNP template.[2][3][4]

Viral replication occurs entirely in the cytoplasm of the host cell.[5] After entry and uncoating, the viral RdRp initiates primary transcription of the viral genes into individual messenger RNAs (mRNAs), which are then translated into viral proteins by the host cell machinery.[3][6] As viral proteins accumulate, the RdRp switches from transcription to replication, synthesizing full-length, positive-sense antigenomes. These antigenomes then serve as templates for the synthesis of new negative-sense progeny genomes, which are encapsidated by newly synthesized N protein to form new RNPs.[3] These progeny RNPs can then be used as templates for secondary transcription and replication or be packaged into new virions that are released from the cell by budding.[3][7]

ERDRP-0519: A Potent Inhibitor of the Morbillivirus RdRp

ERDRP-0519 is a non-nucleoside inhibitor that specifically targets the morbillivirus RdRp.[8][9] It exhibits potent, pan-morbillivirus activity with nanomolar efficacy against various strains of measles virus and canine distemper virus.[10][11]

Mechanism of Action

ERDRP-0519 functions by directly binding to the L protein of the morbillivirus RdRp.[2] Photoaffinity cross-linking and resistance profiling studies have identified the binding site within a novel, druggable pocket in the RdRp domain of the L protein.[2][12] This binding locks the polymerase in a pre-initiation conformation, sterically hindering the template RNA from accessing the catalytic site.[2][12] A unique feature of ERDRP-0519 is its ability to inhibit all phosphodiester bond formation, blocking both de novo initiation of RNA synthesis at the promoter and elongation by a committed polymerase complex.[2][12][13]

The following diagram illustrates the proposed mechanism of action of ERDRP-0519.

Caption: ERDRP-0519 binds to the L protein of the RdRp complex, locking it in an inactive conformation and inhibiting all RNA synthesis.

Quantitative Data Summary

In Vitro Efficacy of ERDRP-0519

ERDRP-0519 has demonstrated potent antiviral activity against a range of morbillivirus isolates in cell-based assays.

| Virus Isolate (Genotype) | Cell Line | Assay Type | EC50 (µM) | Reference |

| Measles Virus (various) | Vero | Virus Yield Reduction | 0.07 - 0.3 | [10] |

| Measles Virus (Edmonston) | Vero | CPE Inhibition | 0.06 | [5] |

| Canine Distemper Virus (5804PeH) | - | - | - | [11] |

| Canine Distemper Virus (Snyder Hill) | - | - | - | [11] |

In Vitro RdRp Inhibition

ERDRP-0519 directly inhibits the enzymatic activity of the purified morbillivirus RdRp complex.

| Assay Type | IC50 (µM) | Reference |

| de novo Initiation (MeV) | 0.15 | [2][14] |

| RNA Elongation (MeV) | 0.10 | [2][14] |

Binding Affinity

Biolayer interferometry (BLI) has been used to determine the binding kinetics of ERDRP-0519 to the MeV polymerase complex.

| Protein Complex | Dissociation Constant (KD) (nM) | Reference |

| Full-length MeV P-L | 52 - 59 | [2] |

| Truncated MeV P-L1708 | 78 - 140 | [2][3] |

Pharmacokinetic Profile

Pharmacokinetic studies in animal models have shown that ERDRP-0519 is orally bioavailable.

| Animal Model | Dose | Route | Cmax (µM) | t1/2 (h) | Bioavailability (F) | Reference |

| Rat | 10 mg/kg | p.o. | - | - | 39% | [5][15] |

| Squirrel Monkey | 50 mg/kg | p.o. | 3.27 | - | - | [10][13][16] |

Resistance Profile

Resistance to ERDRP-0519 has been mapped to the L protein of the RdRp. Mutations associated with resistance often come with a fitness cost to the virus.[2]

| Virus | Mutation in L Protein | Fold Increase in EC50 | Reference |

| MeV | H589Y | >20 | [2] |

| MeV | T776A | >20 | [2] |

| CDV | Multiple sites | - | [11] |

Experimental Protocols

The following are reconstructed protocols for key experiments based on published literature.

Expression and Purification of Recombinant MeV L-P Complex

This protocol describes the expression of the MeV L and P proteins in insect cells and their subsequent purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor ERDRP-0519 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of TaqMan-based real-time RT-PCR assay based on N gene for the quantitative detection of feline morbillivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Rational Attenuation of a Morbillivirus by Modulating the Activity of the RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

ERDRP-0519: A Comprehensive Technical Guide to a Novel Measles Virus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] This document provides an in-depth technical overview of ERDRP-0519, focusing on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used in its characterization. It is intended to serve as a comprehensive resource for researchers in the fields of virology, infectious diseases, and antiviral drug development.

Introduction to ERDRP-0519 and its Target

Measles virus, a member of the Morbillivirus genus, remains a significant global health threat, causing substantial morbidity and mortality, particularly in non-vaccinated populations.[1][3][4][5] The viral RNA-dependent RNA polymerase (RdRP), responsible for the transcription and replication of the viral genome, is a prime target for antiviral intervention due to its essential role in the viral life cycle and its conservation across morbilliviruses.[1][6][7]

The MeV RdRP is a complex composed of the large protein (L) and the phosphoprotein (P).[6][7] The L protein harbors all the enzymatic activities of the polymerase, including RNA synthesis, capping, and polyadenylation.[1] ERDRP-0519 has been identified as a pan-morbillivirus inhibitor that directly targets the L protein of the RdRP complex.[1][3][4][5]

Mechanism of Action

ERDRP-0519 exhibits a unique mechanism of action that distinguishes it from other mononegavirus polymerase inhibitors.[1][3][4][5] Through a combination of biochemical and structural studies, it has been elucidated that ERDRP-0519 is a non-nucleoside inhibitor that allosterically inhibits the RdRP.[2]

The key facets of its mechanism are:

-

Direct Binding to the L Protein: ERDRP-0519 directly binds to the L protein of the MeV polymerase.[3][4] Resistance profiling has identified mutations in the L protein that confer resistance to the compound, confirming it as the direct target.[1][3][4][5]

-

Inhibition of all Phosphodiester Bond Formation: Unlike many other polymerase inhibitors, ERDRP-0519 inhibits all phosphodiester bond formation catalyzed by the RdRP.[1][3][4][5] This includes both the de novo initiation of RNA synthesis at the promoter and the elongation of the nascent RNA chain.[1][3][4][5]

-

Locking the Polymerase in a Pre-initiation Conformation: The binding of ERDRP-0519 to the L protein is thought to lock the polymerase in a pre-initiation conformation.[1][3][4] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop of the L protein.[1][3] This conformational lock prevents the necessary structural rearrangements required for the initiation of RNA synthesis.

References

- 1. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor ERDRP-0519 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 4. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

ERDRP-0519: A Deep Dive into its Pan-Morbillivirus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERDRP-0519 has emerged as a potent, orally bioavailable small-molecule inhibitor with significant pan-morbillivirus activity. This technical guide provides a comprehensive overview of ERDRP-0519, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its antiviral properties. The document is intended to serve as a resource for researchers and drug development professionals working on morbillivirus therapeutics.

Introduction

Morbilliviruses, a genus within the Paramyxoviridae family, include significant pathogens such as Measles Virus (MeV) and Canine Distemper Virus (CDV).[1][2] These viruses are highly contagious and can cause severe disease in their respective hosts. While vaccination has been effective in controlling measles, outbreaks continue to occur, highlighting the need for effective antiviral therapies. ERDRP-0519 is a promising clinical candidate that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1][2]

Mechanism of Action

ERDRP-0519 functions as a non-nucleoside inhibitor of the morbillivirus RdRp. The RdRp, composed of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. ERDRP-0519's unique mechanism involves binding to a novel allosteric site on the L protein.[1][3] This binding event locks the polymerase in a pre-initiation conformation, effectively preventing the synthesis of all viral RNA.[1][2][4] This mode of action differs from many other viral polymerase inhibitors and contributes to the potent antiviral activity of ERDRP-0519.

Below is a diagram illustrating the morbillivirus replication cycle and the inhibitory action of ERDRP-0519.

Quantitative Data on Pan-Morbillivirus Activity

The efficacy of ERDRP-0519 has been quantified against a range of morbillivirus isolates. The following tables summarize the in vitro activity, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).

Table 1: In Vitro Efficacy of ERDRP-0519 against Measles Virus (MeV) Isolates

| MeV Isolate (Genotype) | EC50 (µM) |

| Bilthoven (A) | 0.18 |

| Edmonston (A) | 0.21 |

| Chicago-1 (D3) | 0.17 |

| Illinois (D9) | 0.16 |

| G954 (G3) | 0.15 |

| MVi/New York.USA/26.09 (D8) | 0.16 |

| MVi/Florida.USA/1.10 (D4) | 0.17 |

Table 2: In Vitro Efficacy of ERDRP-0519 against Canine Distemper Virus (CDV) Isolates

| CDV Isolate | EC50 (µM) |

| 5804PeH | 0.36 |

| Snyder Hill | 0.31 |

Table 3: Cytotoxicity and Selectivity Index of ERDRP-0519

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. MeV |

| Vero (African green monkey kidney) | >100 | >500 |

| A549 (Human lung carcinoma) | >100 | >500 |

| HEp-2 (Human larynx carcinoma) | >100 | >500 |

| B95a (Marmoset B-lymphoblastoid) | >100 | >500 |

| Primary human PBMCs | >100 | >500 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the evaluation of ERDRP-0519.

Antiviral Dose-Response Assay

This assay determines the concentration of the compound required to inhibit viral replication by 50% (EC50).

Protocol:

-

Cell Seeding: Vero-hSLAM cells are seeded into 96-well plates at a density of 1.1 x 10^4 cells per well and incubated overnight.

-

Compound Addition: ERDRP-0519 is serially diluted (typically 3-fold) in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Infection: Cells are infected with a recombinant MeV expressing a reporter gene (e.g., NanoLuc luciferase) at a multiplicity of infection (MOI) of 0.2 TCID50 units per cell.

-

Incubation: The plates are incubated for 30 hours at 37°C in a humidified incubator with 5% CO2.

-

Signal Quantification: The reporter signal is quantified using a plate reader. For NanoLuc, a specific substrate is added, and luminescence is measured.

-

Data Analysis: Raw data is normalized to the vehicle control (100% activity) and a cell-free control (0% activity). The EC50 value is calculated using a four-parameter variable slope regression model.

Cytotoxicity Assay

This assay determines the concentration of the compound that reduces cell viability by 50% (CC50).

Protocol:

-

Cell Seeding: Vero-hSLAM cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Addition: Serial dilutions of ERDRP-0519 are added to the wells.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the PrestoBlue assay. The substrate is added to the wells, and after a short incubation, fluorescence is measured.

-

Data Analysis: The CC50 is calculated using a four-parameter variable slope regression model.

In Vitro RdRp Assay

This biochemical assay directly measures the inhibitory effect of ERDRP-0519 on the enzymatic activity of the purified morbillivirus polymerase complex.

Protocol:

-

Protein Purification: The morbillivirus L and P proteins are expressed (e.g., in insect or mammalian cells) and purified to homogeneity.

-

Reaction Setup: The assay is typically performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template, and ribonucleotide triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

-

Inhibitor Addition: ERDRP-0519 at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the rNTPs and incubated at 30°C for a defined period (e.g., 1-2 hours).

-

Product Detection: The newly synthesized RNA product is captured (e.g., on a filter membrane) and the incorporated label is quantified (e.g., by scintillation counting or fluorescence).

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the remaining enzyme activity against the inhibitor concentration.

Photoaffinity Cross-linking

This technique is used to identify the physical binding site of ERDRP-0519 on the RdRp complex.

Protocol:

-

Probe Synthesis: A photo-reactive analog of ERDRP-0519 is synthesized, which contains a chemical group that can be activated by UV light to form a covalent bond with nearby amino acids.

-

Binding: The photo-reactive probe is incubated with the purified RdRp complex to allow for binding.

-

UV Irradiation: The mixture is exposed to UV light to induce cross-linking.

-

Protein Digestion and Mass Spectrometry: The cross-linked protein is digested into smaller peptides, and the peptides that are covalently attached to the probe are identified by mass spectrometry.

-

Binding Site Mapping: The identified peptides are mapped onto the primary sequence and, if available, the three-dimensional structure of the L protein to pinpoint the binding site.

Conclusion

ERDRP-0519 is a potent and specific inhibitor of morbillivirus replication with a well-defined mechanism of action. Its pan-morbillivirus activity and favorable preclinical safety profile make it a strong candidate for further development as a therapeutic for measles and other morbillivirus infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.

References

- 1. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]

ERDRP-0519: A Non-Nucleoside Inhibitor Targeting the Measles Virus Polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERDRP-0519 is a potent, orally bioavailable non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), representing a significant advancement in the development of antiviral therapeutics for measles.[1][2][3] This small molecule demonstrates nanomolar efficacy against multiple MeV genotypes by employing a unique mechanism of action that locks the viral polymerase in a pre-initiation conformation, thereby halting all viral RNA synthesis.[1][4] Preclinical studies in non-human primates have demonstrated its potential to prevent measles-associated disease and reduce viral shedding, highlighting its promise as a clinical candidate for both prophylactic and therapeutic use.[5] This technical guide provides a comprehensive overview of ERDRP-0519, detailing its mechanism of action, antiviral activity, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

Measles remains a significant cause of morbidity and mortality worldwide, particularly in non-vaccinated populations.[1][2] Despite the availability of a safe and effective vaccine, outbreaks continue to occur, underscoring the need for effective antiviral therapies.[5] ERDRP-0519 emerged from high-throughput screening as a lead compound with potent and specific activity against morbilliviruses.[1][5] As a non-nucleoside inhibitor, it targets the viral RdRp, an enzyme essential for viral replication and transcription, making it an attractive target for antiviral drug development.[1][6]

Mechanism of Action

ERDRP-0519 functions as an allosteric inhibitor of the MeV RdRp, which is a complex of the large protein (L) and the phosphoprotein (P).[1][7] The L protein harbors the catalytic activity of the polymerase.[2]

Cryo-electron microscopy (cryo-EM) studies have revealed that ERDRP-0519 binds to a unique pocket within the palm subdomain of the L protein's RdRp domain.[8][9][10] This binding site is adjacent to the conserved catalytic GDN motif.[8][9] By engaging with residues in the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop, ERDRP-0519 stabilizes the polymerase in a pre-initiation state.[1][2] This conformational lock prevents the template RNA from accessing the active site, thereby inhibiting both the initiation and elongation phases of viral RNA synthesis.[1][3] This mechanism is distinct from that of other known mononegavirus polymerase inhibitors.[1][3]

dot

Caption: Mechanism of ERDRP-0519 action on the MeV RdRp.

Quantitative Data

The antiviral activity and pharmacokinetic properties of ERDRP-0519 have been quantitatively assessed in various studies.

Table 1: In Vitro Efficacy of ERDRP-0519

| Assay Type | Virus/Target | Cell Line | Value | Reference |

| EC50 | Measles Virus (various isolates) | Vero | 0.07 - 0.3 µM | [11] |

| EC50 | Measles Virus | - | 60 nM | [6] |

| IC50 | de novo RNA synthesis (in vitro RdRP assay) | - | 0.15 µM | [6] |

| IC50 | RNA elongation (in vitro RdRP assay) | - | 0.1 µM | [6] |

| CC50 | - | Vero | > 75 µM | [11] |

Table 2: Single-Dose Oral Pharmacokinetics of ERDRP-0519 in Squirrel Monkeys

| Parameter | Value |

| Dose | 50 mg/kg |

| Formulation | 10 mg/ml in poly(ethylene glycol)-200 |

| Cmax | 3.27 µM |

| Tmax | ~2 hours |

| t1/2 | Not explicitly stated in the provided results |

| Data from a single-dose pharmacokinetic study.[2][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize ERDRP-0519.

In Vitro RdRp Assay

This assay biochemically assesses the inhibitory effect of ERDRP-0519 on the enzymatic activity of the purified MeV polymerase complex.[1]

-

Purification of MeV L and P Proteins: The L and P proteins are typically expressed in insect or mammalian cells and purified using affinity chromatography.[1]

-

Assay for de novo Initiation:

-

Purified L-P complexes are incubated with a synthetic 16-mer RNA template containing the MeV promoter region.

-

The reaction mixture includes ribonucleoside triphosphates (rNTPs), with one being radiolabeled (e.g., [α-³²P]GTP).

-

ERDRP-0519 at various concentrations or a vehicle control (DMSO) is added to the reaction.

-

Reactions are incubated at 30°C to allow for RNA synthesis.

-

The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is exposed to a phosphor screen, and the amount of synthesized RNA is quantified to determine the IC50 value.[6]

-

-

Assay for Elongation:

-

A pre-annealed primer-template RNA duplex is used as the substrate.

-

The assay is performed as described for de novo initiation.[6]

-

dot

Caption: Workflow for the in vitro RdRp assay.

Photoaffinity Cross-linking

This technique is used to identify the physical binding site of ERDRP-0519 on the MeV L protein.[1][2]

-

Synthesis of a Photoactivatable Probe: An analog of ERDRP-0519 is synthesized with a photoactivatable group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).

-

Binding and Cross-linking: The purified MeV L-P complex is incubated with the photoaffinity probe. The mixture is then irradiated with UV light, which activates the diazirine group, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.

-

Enrichment of Cross-linked Peptides: If a clickable probe is used, the reporter tag is attached via click chemistry. The L protein is then digested into peptides (e.g., with trypsin). The biotinylated or clicked peptides are enriched using streptavidin beads or affinity chromatography.

-

Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that were cross-linked to the probe, thereby mapping the binding site.[2]

Biolayer Interferometry (BLI)

BLI is employed to measure the binding affinity and kinetics of ERDRP-0519 to the MeV L protein.[2]

-

Protein Immobilization: Biotinylated MeV L protein is immobilized on streptavidin-coated biosensors.

-

Association: The biosensors are dipped into solutions containing various concentrations of ERDRP-0519, and the association of the inhibitor to the L protein is measured in real-time as a change in the interference pattern of light reflected from the sensor tip.

-

Dissociation: The biosensors are then moved to a buffer solution without the inhibitor, and the dissociation of the compound is monitored.

-

Data Analysis: The association and dissociation curves are fitted to a binding model to determine the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.[2]

Resistance Mutation Mapping

This experimental approach identifies mutations in the viral genome that confer resistance to ERDRP-0519, providing further evidence for its target and mechanism of action.[2]

-

Virus Passage in the Presence of Inhibitor: Measles virus is serially passaged in cell culture in the presence of sub-optimal concentrations of ERDRP-0519.

-

Selection of Resistant Variants: Viruses that can replicate in the presence of the inhibitor are selected for.

-

Genomic Sequencing: The full genome of the resistant viral variants is sequenced to identify mutations that are not present in the wild-type virus.

-

Reverse Genetics: The identified mutations are introduced into a recombinant measles virus to confirm that they are responsible for the resistant phenotype.[2]

Conclusion

ERDRP-0519 is a promising clinical candidate for the treatment and prevention of measles. Its novel mechanism of action, potent antiviral activity, and favorable pharmacokinetic profile make it a valuable tool for combating this persistent global health threat. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of ERDRP-0519 and the development of next-generation antivirals targeting the morbillivirus polymerase. The unique binding site of ERDRP-0519 on the MeV L protein also presents a previously unrecognized druggable target that could be exploited for the development of inhibitors against other mononegaviruses.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manufacture of measles viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Nonnucleoside Inhibitor of Measles Virus RNA-Dependent RNA Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Measles virus: conditions for the propagation and purification of infectious virus in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of ERDRP-0519 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of inhibition of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) by the non-nucleoside inhibitor ERDRP-0519. The document collates key quantitative data, details experimental methodologies, and visualizes the mechanism of action and experimental workflows.

Quantitative Analysis of ERDRP-0519 Inhibition

The inhibitory activity of ERDRP-0519 has been quantified through various cell-based and biochemical assays. The following tables summarize the key findings, including 50% effective concentrations (EC50), 50% inhibitory concentrations (IC50), and binding affinities (KD).

Table 1: In Vitro Efficacy of ERDRP-0519

| Assay Type | Virus/Polymerase | EC50 / IC50 (µM) | Reference(s) |

| Cell-based antiviral | Measles virus (panel of isolates) | 0.07 - 0.3 | [1] |

| Cell-based minigenome | Wild-type MeV L | 0.06 (60 nM) | [2] |

| In vitro RdRP (de novo) | Wild-type MeV P-L complex | 0.15 | [3][4] |

| In vitro RdRP (elongation) | Wild-type MeV P-L complex | 0.1 | [3][4] |

Table 2: Impact of Resistance Mutations on ERDRP-0519 Efficacy

| L Protein Mutation | EC50 (µM) | Fold Change vs. Wild-Type | Reference(s) |

| ERDRP-0519 Induced | |||

| H589Y | 2.59 | 19.8 | [3] |

| S768A | 3.72 | 29.1 | [3] |

| T776A | 10.67 | 76.6 | [3] |

| L1170F | 2.36 | 16.9 | [3] |

| V1239A | 3.97 | 29.8 | [3] |

| GHP-88309 Induced | |||

| E858D | 0.10 | 0.7 | [3] |

| I1009F | 0.05 | 0.3 | [3] |

| T1010N | 0.18 | 1.5 | [3] |

| Y1106S | 0.11 | 0.6 | [3] |

Table 3: Binding Affinity of ERDRP-0519 to MeV Polymerase

| L Protein Variant | KD (µM) | Reference(s) |

| Wild-type L1708 | 0.14 | [3] |

| H589Y | No binding detected | [3] |

| S768A | No binding detected | [3] |

| L1170F | 6.7 | [3] |

Molecular Mechanism of Inhibition

ERDRP-0519 is a potent, orally bioavailable non-nucleoside inhibitor that targets the Large (L) protein of the measles virus RNA-dependent RNA polymerase complex.[1][2][4][5] Structural and biochemical studies have revealed a unique allosteric mechanism of inhibition.

Cryo-electron microscopy (cryo-EM) structures of the MeV polymerase in complex with ERDRP-0519 show that the inhibitor binds to a previously unrecognized pocket within the palm subdomain of the RdRp.[6][7] This binding site is distinct from the active site for nucleotide incorporation but overlaps with the conserved catalytic GDN motif.[6]

The binding of ERDRP-0519 induces a conformational change in the polymerase, locking it in a pre-initiation state.[3][4][8] This allosterically prevents the engagement of the RNA template and incoming nucleotides, thereby halting all phosphodiester bond formation.[3][4][7][8] Consequently, ERDRP-0519 inhibits both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[3][4][5][8]

Resistance to ERDRP-0519 is conferred by mutations in the L protein that cluster in the RdRp and PRNTase-like domains, which line the inhibitor's binding pocket.[3][9] These mutations likely reduce the binding affinity of the compound, allowing the polymerase to remain active.[3]

Caption: Mechanism of ERDRP-0519 inhibition of MeV RdRp.

Experimental Protocols

The characterization of ERDRP-0519's mechanism of action has relied on a combination of biochemical and biophysical assays. Detailed methodologies for the key experiments are provided below.

In Vitro RdRp Assay

This assay measures the ability of the purified MeV polymerase complex to synthesize RNA in the presence of ERDRP-0519.

Methodology:

-

Reaction Setup: Assemble the reaction mixture containing purified recombinant MeV P-L complexes, a synthetic 16-mer RNA template with an MeV-specific promoter (for de novo initiation) or a primer-template pair (for elongation), ribonucleotides (including α-32P-GTP for detection), and varying concentrations of ERDRP-0519 or DMSO as a control.[3][4]

-

Incubation: Incubate the reactions at 30°C to allow for RNA synthesis.

-

Quenching: Stop the reactions by adding an equal volume of 2X RNA loading dye.

-

Denaturation: Denature the samples by heating at 95°C for 5 minutes.

-

Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: Visualize the radiolabeled RNA products by autoradiography and quantify using a phosphoimager.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ERDRP-0519 concentration and fitting the data to a four-parameter variable slope regression model.[3]

Biolayer Interferometry (BLI)

BLI is used to measure the binding kinetics and affinity of ERDRP-0519 to the MeV polymerase.[3]

Methodology:

-

Protein Preparation: Express and purify full-length or truncated (L1708) MeV P-L complexes. Perform statistical mono-biotinylation of the L protein preparations using EZ-Link NHS-Biotin.[4]

-

Immobilization: Load the biotinylated P-L complexes onto streptavidin-coated biosensor tips.

-

Association: Dip the biosensor tips into wells containing increasing concentrations of ERDRP-0519 in kinetics buffer to measure the association phase.

-

Dissociation: Transfer the biosensor tips to wells containing only kinetics buffer to measure the dissociation phase.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Photoaffinity Labeling

This technique is employed to identify the physical binding site of ERDRP-0519 on the MeV L protein.[3][4]

Methodology:

-

Probe Synthesis: Synthesize a photo-activatable analog of ERDRP-0519 (e.g., ERDRP-0519az) containing a photoreactive group (e.g., an aryl azide).[4]

-

Cross-linking: Incubate the purified MeV P-L complexes with the photoaffinity probe and irradiate with UV light to induce covalent cross-linking of the probe to interacting amino acid residues.

-

Proteolysis: Digest the cross-linked protein complex into smaller peptides using a protease (e.g., trypsin).

-

Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides that are covalently modified by the photoaffinity probe.

-

Site Identification: Map the identified peptides to the primary sequence of the L protein to pinpoint the binding site of ERDRP-0519.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information of the MeV polymerase in complex with ERDRP-0519.[6]

Methodology:

-

Complex Formation: Incubate the purified MeV polymerase complex with a molar excess of ERDRP-0519.

-

Grid Preparation: Apply the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images (movies) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Perform motion correction, contrast transfer function (CTF) estimation, particle picking, and 2D/3D classification to obtain a high-resolution 3D reconstruction of the complex.

-

Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.

Caption: Experimental workflow for ERDRP-0519 characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 4. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

ERDRP-0519: A Deep Dive into its Inhibition of Viral RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERDRP-0519 is a potent, orally bioavailable, non-nucleoside small molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp) of morbilliviruses, a genus of the Paramyxoviridae family that includes the measles virus (MeV) and canine distemper virus (CDV).[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of ERDRP-0519, its inhibitory effects on viral RNA synthesis, and the experimental methodologies used to elucidate these properties. It is intended to be a valuable resource for researchers in the fields of virology, antiviral drug discovery, and infectious diseases.

Mechanism of Action: Allosteric Inhibition of the Viral Polymerase

ERDRP-0519 exerts its antiviral activity by directly targeting the large (L) protein of the viral RdRp complex, which houses the enzymatic machinery for RNA synthesis.[1][2][3] Unlike nucleoside analogs that compete with natural nucleotides for incorporation into the growing RNA chain, ERDRP-0519 is a non-nucleoside inhibitor that binds to a previously unrecognized allosteric pocket within the palm subdomain of the RdRp.[5][6][7][8]

This binding event induces conformational changes in the polymerase, effectively locking it in a pre-initiation state.[1][2][9] A key feature of ERDRP-0519's mechanism is its ability to inhibit both the de novo initiation of RNA synthesis at the promoter and the elongation of the nascent RNA strand.[1][2][10] This dual inhibition of initiation and elongation is a unique characteristic among known mononegavirus polymerase inhibitors.[1][2]

Structural studies, including cryo-electron microscopy, have revealed that ERDRP-0519's binding site overlaps with the catalytic GDN motif of the RdRp.[5][6][7][8] This interaction physically obstructs the RNA template and incoming nucleotides from accessing the active site, thereby halting all phosphodiester bond formation.[1][6]

Signaling Pathway Diagram

Caption: Mechanism of action of ERDRP-0519.

Quantitative Assessment of Antiviral Activity

The antiviral potency of ERDRP-0519 has been quantified against various morbilliviruses using cell-based assays. The effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized below.

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| Measles Virus (MeV) | Vero | 0.07 - 0.3 | [11] |

| Canine Distemper Virus (CDV) | Vero | Not explicitly stated, but potent | [12] |

In vitro studies using purified RdRp complexes have also been conducted to determine the half-maximal inhibitory concentration (IC50).

| Assay Type | Target | IC50 (µM) | Reference |

| In vitro RdRp assay | Wild-type MeV RdRp | ~0.15 | [3] |

| In vitro RdRp assay | H589Y resistant MeV RdRp | 0.10 | [3] |

| In vitro RdRp assay | T776A resistant MeV RdRp | 0.38 | [3] |

Experimental Protocols

In Vitro RdRp Assay

This assay directly measures the inhibitory effect of ERDRP-0519 on the enzymatic activity of the viral polymerase.

Methodology:

-

Purification of RdRp Complex: The measles virus L and phosphoprotein (P) are co-expressed in insect or mammalian cells and purified to obtain the active RdRp complex.

-

Reaction Mixture: The purified RdRp complex is incubated in a reaction buffer containing a synthetic RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled, e.g., [α-³²P]GTP), and varying concentrations of ERDRP-0519 or a vehicle control (DMSO).

-

Initiation vs. Elongation:

-

De novo initiation: The reaction includes only the template and rNTPs.

-

Primer extension (elongation): A short RNA primer complementary to the template is included in the reaction.

-

-

Incubation: The reaction is incubated at 30°C to allow for RNA synthesis.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the synthesized RNA products is quantified to determine the level of inhibition.

Cell-Based Antiviral Assay (Minigenome Assay)

This assay assesses the antiviral activity of ERDRP-0519 in a cellular context.[12]

Methodology:

-

Cell Culture: A suitable cell line (e.g., Vero cells) is cultured in appropriate media.

-

Transfection: Cells are co-transfected with plasmids encoding the viral L protein, P protein, nucleoprotein (N), and a minigenome plasmid. The minigenome consists of a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences.

-

Compound Treatment: Following transfection, the cells are treated with serial dilutions of ERDRP-0519 or a vehicle control.

-

Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for viral gene expression.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to calculate the EC50 value.

Experimental Workflow Diagram

Caption: Workflow for in vitro and cell-based assays.

Resistance Profile

Resistance to ERDRP-0519 has been mapped to mutations in the L protein of the RdRp.[1][3] Notably, mutations conferring resistance are often associated with a fitness cost to the virus, suggesting a high barrier to the development of clinically significant resistance.[3] The identification of resistance mutations has been instrumental in pinpointing the binding site of ERDRP-0519 and validating its mechanism of action.[1]

Conclusion and Future Directions

ERDRP-0519 represents a significant advancement in the development of antiviral therapeutics for morbillivirus infections. Its unique mechanism of action, potent antiviral activity, and oral bioavailability make it a promising clinical candidate.[1][2][4][11] The detailed understanding of its interaction with the viral RdRp provides a structural framework for the rational design of next-generation, broad-spectrum paramyxovirus inhibitors.[5][6][7][8] Further research will likely focus on clinical trials to evaluate the safety and efficacy of ERDRP-0519 in humans and on the discovery of new antivirals that target the same allosteric site.

References

- 1. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 2. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERDRP-0519 - Wikipedia [en.wikipedia.org]

- 5. experts.umn.edu [experts.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor ERDRP-0519 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ERDRP-0519 in vitro RdRP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), demonstrating pan-morbillivirus activity.[1][2] It targets the large (L) protein subunit of the RdRP complex, which houses the catalytic activity essential for viral RNA synthesis.[1][2] Mechanistically, ERDRP-0519 uniquely inhibits all phosphodiester bond formation, blocking both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[1][2] This is achieved by the compound engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein, effectively locking the polymerase in a pre-initiation conformation.[1][2] These application notes provide a detailed protocol for the in vitro RdRP assay used to characterize the inhibitory activity of ERDRP-0519 and its analogs.

Data Presentation

The inhibitory activity of ERDRP-0519 has been quantified in both enzymatic and cell-based assays. The following tables summarize key quantitative data for wild-type (WT) and resistant mutant MeV RdRP complexes.

Table 1: In Vitro Inhibitory Activity of ERDRP-0519 against MeV RdRP

| Assay Type | Polymerase Complex | IC50 (µM) |

| De novo Initiation | WT | 0.15 |

| De novo Initiation | H589Y Mutant | 3.64 |

| De novo Initiation | T776A Mutant | 3.22 |

| RNA Elongation | WT | 0.1 |

| RNA Elongation | H589Y Mutant | 0.1 |

| RNA Elongation | T776A Mutant | 0.38 |

Table 2: Antiviral Activity and Target Binding Affinity of ERDRP-0519

| Parameter | Value |

| EC50 (cell-based anti-MeV assay) | 70 - 230 nM |

| Dissociation Constant (KD) vs. MeV P-L complex | 58 - 140 nM |

Experimental Protocols

Two primary in vitro assays are utilized to fully characterize the inhibitory profile of compounds like ERDRP-0519 against the MeV RdRP: a de novo initiation assay and a primer extension (elongation) assay.

Expression and Purification of Recombinant MeV P-L Polymerase Complex

The MeV polymerase complex, consisting of the large protein (L) and the phosphoprotein (P), is essential for the assay. A detailed protocol for the expression and purification of this complex is a prerequisite. Briefly, the P-L complexes are co-expressed in insect or mammalian cells and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and activity.

In Vitro RdRP De Novo Initiation Assay

This assay measures the ability of the RdRP complex to initiate RNA synthesis from a promoter-containing RNA template.

a. Materials and Reagents:

-

Purified recombinant MeV P-L complex

-

16-mer RNA template with MeV-specific promoter region (1 µM)

-

Reaction Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, 10% glycerol)

-

MnCl₂ (3 mM)

-

GTP, ATP, CTP, UTP (1 mM each)

-

α-³²P-GTP (10 µCi)

-

ERDRP-0519 or other test compounds (various concentrations)

-

2x RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue)

-

Nuclease-free water

b. Protocol:

-

In a sterile, nuclease-free microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, MnCl₂, and NTPs.

-

Add approximately 20 ng of the purified P-L complex to the reaction mixture.

-

Add the desired concentration of ERDRP-0519 or vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the 16-mer RNA template and α-³²P-GTP. The final reaction volume is typically 50 µl.

-

Incubate the reaction at 30°C for 2 hours.

-

Stop the reaction by adding an equal volume of 2x RNA loading buffer.

-

Heat the samples at 95°C for 5 minutes to denature the RNA products.

-

Analyze the products by 20% polyacrylamide/7M urea gel electrophoresis (PAGE) in 1x TBE buffer.

-

Visualize the radiolabeled RNA products by autoradiography.

-

Quantify the band intensities using densitometry to determine the IC50 value of the inhibitor.

In Vitro RdRP Elongation (Primer Extension) Assay

This assay assesses the effect of the inhibitor on a pre-committed polymerase complex that is actively elongating an RNA strand.

a. Materials and Reagents:

-

Purified recombinant MeV P-L complex

-

16-mer RNA template (1 µM)

-

4-mer RNA primer (10 µM)

-

Reaction Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, 10% glycerol)

-

MnCl₂ (3 mM)

-

ATP, CTP, UTP (1 mM each)

-

α-³²P-GTP (10 µCi)

-

ERDRP-0519 or other test compounds (various concentrations)

-

2x RNA loading buffer

-

Nuclease-free water

b. Protocol:

-

Prepare the reaction mixture as described in the de novo initiation assay, but with the inclusion of the 4-mer RNA primer and the specified NTPs.

-

Add approximately 20 ng of the purified P-L complex.

-

Add the desired concentration of ERDRP-0519 or vehicle control.

-

Initiate the reaction by adding the RNA template/primer duplex and α-³²P-GTP.

-

Incubate the reaction at 30°C for 2 hours.

-

Stop and analyze the reaction products as described for the de novo initiation assay.

-

Quantify the elongated RNA products to determine the inhibitory effect on a committed polymerase.

Visualizations

Mechanism of Action of ERDRP-0519

Caption: Mechanism of ERDRP-0519 inhibition of MeV RdRP.

Experimental Workflow for In Vitro RdRP Assay

Caption: Workflow of the ERDRP-0519 in vitro RdRP assay.

References

Application Notes and Protocols for ERDRP-0519 in Ferret Models of Measles

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERDRP-0519 is a potent, orally bioavailable pan-morbillivirus inhibitor that shows significant promise as a therapeutic agent for measles.[1][2][3] It functions by targeting the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication.[1][2][4] Specifically, ERDRP-0519 locks the polymerase in a pre-initiation conformation, thereby inhibiting all phosphodiester bond formation during both the initiation and elongation of viral RNA synthesis.[1][2][4][5] Due to the host restriction of the measles virus (MeV), the ferret (Mustela putorius furo) model of Canine Distemper Virus (CDV) infection serves as a well-established and lethal surrogate for studying measles pathogenesis and evaluating antiviral therapies.[2][6][7][8] CDV infection in ferrets mimics many of the key clinical signs of human measles, including rash, fever, immunosuppression, and respiratory and gastrointestinal symptoms.[7][8]

These application notes provide an overview of the use of ERDRP-0519 in the ferret model, including its mechanism of action, and detailed protocols for in vivo efficacy studies.

Mechanism of Action of ERDRP-0519

ERDRP-0519 targets the L subunit of the morbillivirus RdRP complex, which contains the enzymatic activity for RNA synthesis.[1][2] Its unique mechanism involves engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein.[1][2][4] This interaction pharmacologically locks the polymerase, preventing it from accommodating the template RNA and thus halting all viral RNA synthesis.[5]

Figure 1: Simplified signaling pathway of ERDRP-0519 inhibition of morbillivirus replication.

Quantitative Data Summary

The following tables summarize the in vitro potency of ERDRP-0519 against morbilliviruses and the in vivo efficacy observed in the ferret model.

Table 1: In Vitro Antiviral Activity of ERDRP-0519

| Virus | Cell Line | EC50 (µM) | Reference |

| Measles Virus (MeV) isolates | Vero | 0.07 - 0.3 | [3] |

| Canine Distemper Virus (CDV) | Vero-cSLAM | Not specified, but potent | [2] |

Table 2: In Vivo Efficacy of ERDRP-0519 in CDV-Infected Ferrets

| Treatment Group | Treatment Start (days post-infection) | Dose (mg/kg, b.i.d.) | Survival Rate | Key Findings | Reference |

| Vehicle | N/A | N/A | 0% | All animals succumbed to infection within 12 days. | [9] |

| ERDRP-0519 | 3 | 50 | Partially Protected | Showed some protection against a highly virulent recombinant CDV strain. | [9] |

| ERDRP-0519 | Day of first viremia | Not specified | 100% | Reversed infection outcome, alleviated clinical signs, and led to robust immunity. | [1] |

| GHP-88309 (another inhibitor) | 3 or 5 | 50 | 100% | Complete survival and reduced viral load. | [9] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation of ERDRP-0519 in the Ferret Model

This protocol outlines a typical study to assess the therapeutic efficacy of ERDRP-0519 in ferrets infected with Canine Distemper Virus.

1. Animal Model and Housing

-

Species: Male Fitch ferrets (Mustela putorius furo), approximately 6 months of age.[10]

-

Housing: Animals should be housed in appropriate facilities with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimation: Allow for a minimum of 7 days of acclimation before the start of the experiment.

2. Virus Strain and Inoculation

-

Virus: A virulent strain of Canine Distemper Virus (e.g., recombinant recCDV-5804p).[9]

-

Inoculation Route: Intranasal or intratracheal inoculation.

-

Dose: A lethal challenge dose should be used, typically around 1 x 10^6 plaque-forming units (PFU).[10]

3. Drug Formulation and Administration

-

Formulation: ERDRP-0519 can be formulated for oral administration. The specific vehicle should be optimized for solubility and bioavailability.

-

Dosing: A common dosage is 50 mg/kg, administered twice daily (b.i.d.) via oral gavage.[9]

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: ERDRP-0519 (e.g., 50 mg/kg, b.i.d.) starting at a predefined time post-infection (e.g., 3 days post-infection).[9]

-

Additional groups can be included to evaluate different starting times for treatment.

-

4. Monitoring and Sample Collection

-

Clinical Signs: Monitor animals daily for clinical signs of disease, including weight loss, fever, rash, and respiratory or neurological symptoms. A clinical scoring system should be utilized.

-

Blood Collection: Collect peripheral blood mononuclear cells (PBMCs) at regular intervals (e.g., every 2-3 days) to determine viral load (viremia) via qPCR or TCID50 assay.[9]

-

Nasal Washes: Collect nasal washes to assess viral shedding.

-

Euthanasia and Necropsy: At the end of the study or when humane endpoints are reached, euthanize animals and collect tissues (e.g., lung, spleen, brain) for virological and histopathological analysis.

5. Outcome Measures

-

Primary Endpoint: Survival.

-

Secondary Endpoints:

-

Clinical scores.

-

Body weight changes.

-

Viral load in blood and tissues.

-

Histopathological changes in target organs.

-

Development of an adaptive immune response in surviving animals.

-

Figure 2: Experimental workflow for in vivo efficacy testing of ERDRP-0519.

Protocol 2: Quantification of Viral Load in PBMCs

1. PBMC Isolation

-

Collect whole blood in EDTA tubes.

-

Dilute blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs twice with PBS.

2. RNA Extraction

-

Use a commercial RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

-

Elute the RNA in nuclease-free water.

3. Quantitative Real-Time PCR (qRT-PCR)

-

Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the CDV genome (e.g., the N gene).

-

Include a standard curve of known viral RNA concentrations to quantify the viral load.

-

Normalize the results to a housekeeping gene or express as viral RNA copies per million PBMCs.

ERDRP-0519 is a promising clinical candidate for the treatment of measles.[1][2][4] The ferret model of CDV infection provides a robust platform for the preclinical evaluation of this and other antiviral compounds. The protocols and data presented here offer a framework for researchers to design and execute meaningful studies to further characterize the therapeutic potential of ERDRP-0519. The emergence of strong antiviral immunity in treated animals is a particularly encouraging finding, suggesting that the drug may not only treat the acute infection but also contribute to long-term immunity.[6]

References

- 1. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. doctors.am [doctors.am]

- 7. Ferrets as a model for morbillivirus pathogenesis, complications, and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morbillivirus Experimental Animal Models: Measles Virus Pathogenesis Insights from Canine Distemper Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic mitigation of measles-like immune amnesia and exacerbated disease after prior respiratory virus infections in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for ERDRP-0519 Dose-Response Studies in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] It exhibits pan-morbillivirus activity by targeting the L protein of the RdRP complex, which contains all the enzymatic machinery for viral RNA synthesis.[3][4] The mechanism of action of ERDRP-0519 is unique among known mononegavirus inhibitors; it locks the polymerase in a pre-initiation conformation by simultaneously engaging the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop.[3] This action effectively halts all phosphodiester bond formation, preventing both the initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[3] These application notes provide detailed protocols for assessing the dose-response relationship of ERDRP-0519 in cell culture, covering both its antiviral efficacy and its cytotoxic effects.

Data Presentation

Antiviral Dose-Response of ERDRP-0519

The antiviral activity of ERDRP-0519 was quantified using a measles virus (MeV) NanoLuc minigenome assay. This assay measures the inhibition of MeV polymerase activity in a dose-dependent manner.

| ERDRP-0519 Concentration (nM) | Inhibition of MeV Polymerase Activity (%) |

| 0 | 0 |

| 1 | Data not available |

| 10 | Data not available |

| 100 | Data not available |

| 1000 | Data not available |

Note: While a dose-dependent inhibition was observed, the precise percentage of inhibition at each concentration is not publicly available. The EC50 for ERDRP-0519 against various MeV isolates has been reported to be in the range of 0.07-0.3 µM.[2]

Cytotoxicity Dose-Response of ERDRP-0519

The cytotoxic effects of ERDRP-0519 were evaluated in Crandell Reese Feline Kidney (CRFK) cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (XTT) assay. The data demonstrates a dose-dependent increase in cytotoxicity. In Vero cells, the CC50 has been reported to be greater than 75 µM.[1]

| ERDRP-0519 Concentration (µM) | Cell Viability (%) in CRFK Cells |

| 10 | 96.68 |

| 20 | 91.33 |

| 30 | 83.33 |

| 40 | 83.33 |

| 45 | 83.33 |

| 60 | 62.04 |

| 70 | 55.33 |

The 20% cytotoxic concentration (CC20) was determined to be 50 µM in CRFK cells.[5]

Experimental Protocols

Measles Virus (MeV) Minigenome Reporter Assay

This assay is used to quantify the antiviral activity of ERDRP-0519 by measuring the inhibition of the viral RNA-dependent RNA polymerase.

Materials:

-

HEK293T cells

-

Plasmids: pEMC-L (MeV L protein), pCAG-P (MeV P protein), pCAG-N (MeV N protein), p(+)MG-NanoLuc (MeV minigenome with NanoLuc reporter), and pCAG-T7 (T7 polymerase)

-

Lipofectamine 3000 (Thermo Fisher Scientific)

-

Opti-MEM I Reduced Serum Medium (Gibco)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

ERDRP-0519 (stock solution in DMSO)

-

Passive Lysis Buffer (Promega)

-

Nano-Glo Luciferase Assay System (Promega)

-

Luminometer

Protocol:

-